

# N-(3-Amino-4-methylphenyl)acetamide chemical structure and IUPAC name

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## Compound of Interest

Compound Name: *N*-(3-Amino-4-methylphenyl)acetamide

Cat. No.: B181059

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## An In-depth Technical Guide on N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-(3-Amino-4-methylphenyl)acetamide** is an aromatic amine derivative with significance as a synthetic intermediate in various chemical industries. This document provides a comprehensive overview of its chemical identity, structural properties, and key data points relevant to research and development. It includes its IUPAC name, chemical structure, and a summary of its physicochemical properties.

### Chemical Identity and Structure

**N-(3-Amino-4-methylphenyl)acetamide** is an organic compound featuring an acetamido group, an amino group, and a methyl group attached to a benzene ring.

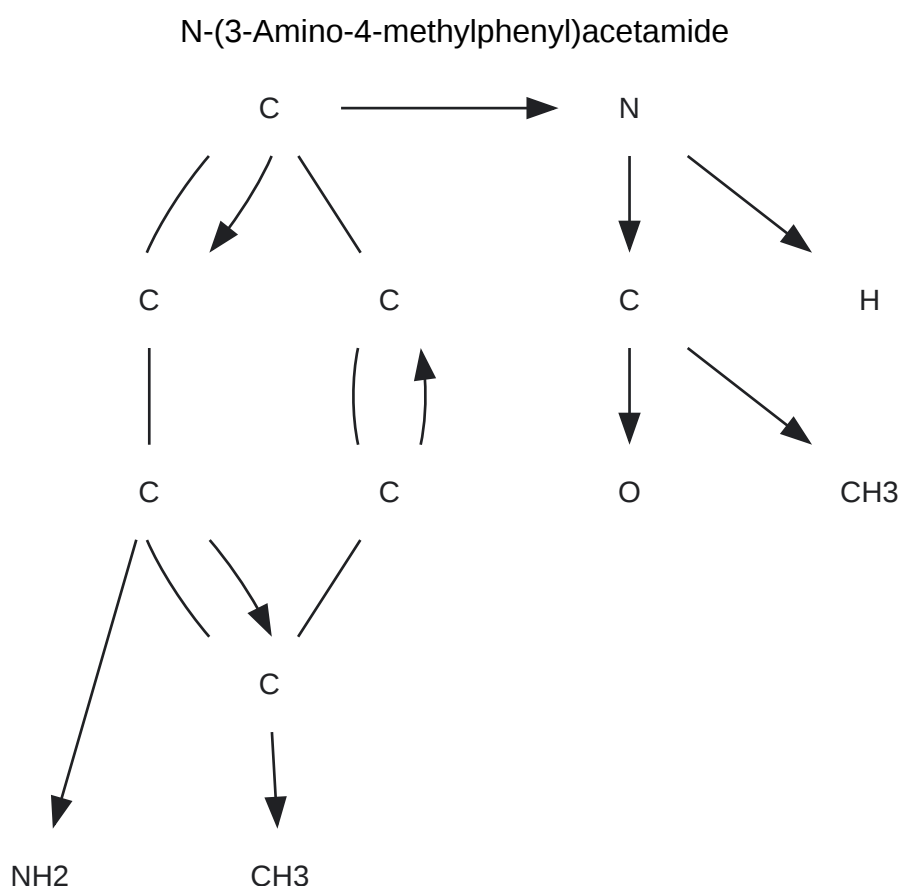
- IUPAC Name: **N-(3-Amino-4-methylphenyl)acetamide**[\[1\]](#)[\[2\]](#)
- CAS Number: 6375-16-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Synonyms: Acetamide, N-(3-amino-4-methylphenyl)-

The structural formula is characterized by a benzene ring substituted at position 1 with an acetamido group, at position 3 with an amino group, and at position 4 with a methyl group.

## Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of **N-(3-Amino-4-methylphenyl)acetamide**.



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Caption: 2D structure of **N-(3-Amino-4-methylphenyl)acetamide**.

## Physicochemical Properties

A summary of the key quantitative data for **N-(3-Amino-4-methylphenyl)acetamide** is presented below. This information is crucial for experimental design, safety assessments, and computational modeling.

Property	Value	Source
Molecular Weight	164.21 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	[1][2][3]
Physical Form	Solid	
Boiling Point	645.4 °C at 760 mmHg	[4]
Density	1.109 g/cm <sup>3</sup>	[4]
SMILES	<chem>CC(=O)NC1=CC(N)=C(C)C=C1</chem>	[1][2]
InChI	1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)	[1]
InChIKey	RBQWGHZCHFUQU-UHFFFAOYSA-N	

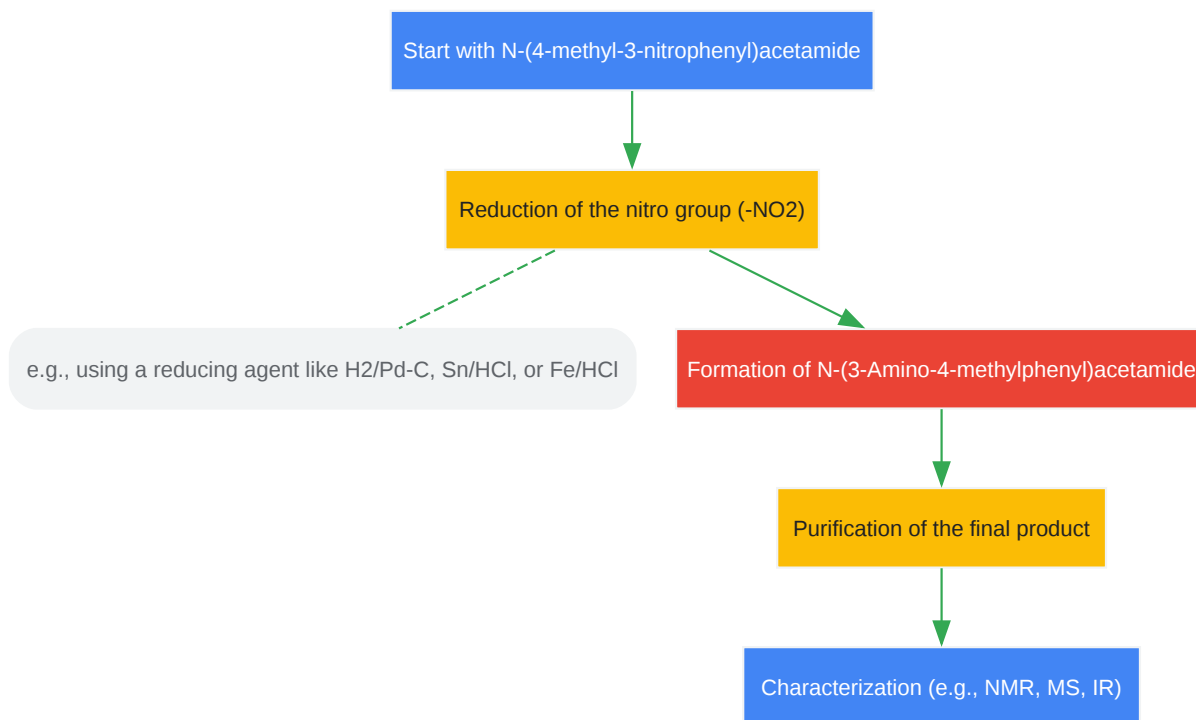
## Experimental Protocols

While specific, detailed experimental protocols for this compound are not readily available in the initial search, a general synthetic approach can be inferred from related chemical literature.

## General Synthesis Method

A common method for the synthesis of **N-(3-Amino-4-methylphenyl)acetamide** involves the reduction of the corresponding nitro compound, N-(4-methyl-3-nitrophenyl)acetamide.

Logical Workflow for Synthesis:



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## References

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